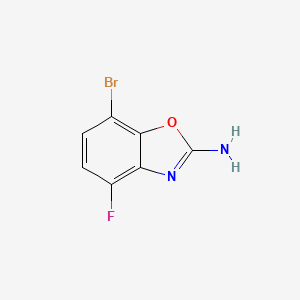

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMMAQSDCPJIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(O2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Elucidation of Reaction Mechanisms in the Synthesis of Halogenated 2 Aminobenzoxazoles

Proposed Mechanistic Pathways for Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring in halogenated 2-aminobenzoxazoles is a critical step in their synthesis. Two primary mechanistic pathways are widely proposed and studied: Lewis acidic activation followed by nucleophilic addition-elimination, and intramolecular cyclization and rearrangement processes, such as the Smiles rearrangement. nih.govnih.govrsc.org

Lewis Acidic Activation and Subsequent Nucleophilic Addition-Elimination

In many synthetic routes towards 2-aminobenzoxazoles, a Lewis acid is employed to activate a precursor, facilitating the subsequent cyclization. nih.govrsc.org A common strategy involves the reaction of a substituted 2-aminophenol (B121084) with a cyanating agent in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.gov

The proposed mechanism commences with the coordination of the Lewis acid to the cyanating agent, which enhances its electrophilicity. This activation facilitates the nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization, involving the attack of the hydroxyl group, leads to a cyclic intermediate. Finally, elimination of the Lewis acid and other leaving groups yields the 2-aminobenzoxazole (B146116) ring.

The presence of halogen substituents, such as bromine and fluorine on the aminophenol ring, can influence the electron density of the nucleophilic centers (the amino and hydroxyl groups) and thereby affect the reaction rate and efficiency. Generally, electron-withdrawing groups can decrease the nucleophilicity of the amino and hydroxyl groups, potentially slowing down the reaction. However, they can also stabilize anionic intermediates formed during the reaction. The specific impact of the bromo and fluoro substituents at the 7- and 4-positions, respectively, on the kinetics and thermodynamics of this pathway requires specific experimental or computational investigation.

A general representation of this pathway is outlined below:

| Step | Description | Key Species Involved |

| 1. Activation | The Lewis acid (e.g., BF₃) coordinates with the cyanating agent, increasing its electrophilicity. | 2-aminophenol derivative, Cyanating Agent, Lewis Acid |

| 2. Nucleophilic Attack | The amino group of the 2-aminophenol attacks the activated cyanating agent. | Activated complex, 2-aminophenol derivative |

| 3. Intramolecular Cyclization | The hydroxyl group attacks the newly formed imine-like carbon, leading to ring closure. | Intermediate from Step 2 |

| 4. Elimination | Elimination of the Lewis acid and other leaving groups to form the aromatic benzoxazole ring. | Cyclic intermediate |

Intramolecular Cyclization and Rearrangement Processes (e.g., Smiles Rearrangement)

The Smiles rearrangement is another powerful tool for the synthesis of 2-aminobenzoxazoles, particularly for N-substituted derivatives. nih.govnih.gov This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In the context of 2-aminobenzoxazole synthesis, a common approach involves the reaction of a 2-mercaptobenzoxazole (B50546) with an appropriate amine.

While the classic Smiles rearrangement is well-documented, a related process, the Truce-Smiles rearrangement, can also be relevant. The key feature of the Smiles rearrangement is the formation of a spirocyclic Meisenheimer intermediate. The stability of this intermediate is crucial for the success of the rearrangement. Electron-withdrawing groups on the migrating aromatic ring generally facilitate the reaction by stabilizing the negative charge in the Meisenheimer complex. In the case of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine, the bromo and fluoro substituents would be expected to influence the stability of such an intermediate.

Computational studies on related systems have provided insights into the energy profile of the Smiles rearrangement, indicating that the formation and decomposition of the Meisenheimer adduct are key steps. The rate-determining step can vary depending on the specific substrate and reaction conditions.

Identification and Role of Reaction Intermediates and Transition States

The synthesis of halogenated 2-aminobenzoxazoles proceeds through a series of transient species, including reaction intermediates and transition states. While direct observation of these species is often challenging due to their short lifetimes, their existence and role are inferred from kinetic studies, computational modeling, and trapping experiments. nih.govresearchgate.net

In Lewis acid-catalyzed reactions, key intermediates include the Lewis acid-activated electrophile and the subsequent addition products before cyclization. The transition states correspond to the energy maxima along the reaction coordinate for each elementary step, such as the nucleophilic attack and the ring closure. Computational studies on similar benzoxazole formations have shown that the energy barrier for the concerted reductive elimination via a transition state can be significantly lower than for pathways involving distinct intermediates, suggesting this as a plausible mechanism in some cases. researchgate.net

Kinetic and Thermodynamic Considerations in Halogenated Benzoxazole Synthesis

The feasibility and outcome of the synthesis of halogenated benzoxazoles are governed by both kinetic and thermodynamic factors.

Kinetic Control: The rate of the reaction is determined by the height of the activation energy barrier of the rate-determining step. In the synthesis of 2-aminobenzoxazoles, factors that stabilize the transition state will increase the reaction rate. For instance, in Lewis acid-catalyzed pathways, a more potent Lewis acid can lower the activation energy for the initial nucleophilic attack. The nature of the halogen substituents also plays a role; electron-withdrawing groups can influence the nucleophilicity of the starting aminophenol and the stability of charged transition states. For copper-catalyzed cyclization of ortho-haloanilides, the reaction rate follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

The following table summarizes the expected influence of substituents on the kinetics and thermodynamics of the reaction, based on general principles of physical organic chemistry.

| Factor | Influence of Electron-Withdrawing Groups (e.g., Br, F) | Influence of Electron-Donating Groups |

| Kinetics (Rate) | May decrease rate by reducing nucleophilicity of the aminophenol. May increase rate by stabilizing negative charge in the transition state. | May increase rate by enhancing nucleophilicity of the aminophenol. |

| Thermodynamics (Equilibrium) | Generally stabilizes the product, making the reaction more favorable. | May have a smaller effect on product stability compared to electron-withdrawing groups. |

It is important to note that the specific effects of the 7-bromo and 4-fluoro substituents in "this compound" would require dedicated experimental and computational studies for a precise quantitative understanding.

Iv. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine, a comprehensive NMR analysis would be essential.

¹H NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum would be of particular interest, showing signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. The coupling between these protons (J-coupling) would help to confirm their relative positions. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for each of the seven carbons in the benzoxazole (B165842) core. The chemical shifts of the carbons directly bonded to the electronegative fluorine and bromine atoms would be significantly affected. Carbons in the heterocyclic ring would also have characteristic chemical shifts.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons on the aromatic ring. An HSQC spectrum would link each proton to the carbon atom it is directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.0 - 7.3 | - |

| H-6 | 7.2 - 7.5 | - |

| NH₂ | 5.0 - 6.5 (broad) | - |

| C-2 | - | 155 - 160 |

| C-4 | - | 150 - 155 (d, ¹JCF) |

| C-5 | - | 115 - 120 (d, ²JCF) |

| C-6 | - | 125 - 130 |

| C-7 | - | 100 - 105 |

| C-8 (C-O) | - | 140 - 145 |

| C-9 (C-N) | - | 145 - 150 |

d = doublet, J = coupling constant in Hz

Mass Spectrometry Techniques for Molecular Formula Confirmation and Purity Assessment (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous confirmation of the molecular formula (C₇H₄BrFN₂O). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1.

LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of the compound and identifying any impurities from the synthesis. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound. Given the amine functionality, LC-MS is often the preferred method.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Stretching (symmetric and asymmetric) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N (in ring) | 1620 - 1680 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-Br | 500 - 600 | Stretching |

| C-O-C (ether in ring) | 1050 - 1250 | Stretching (asymmetric) |

Chromatographic Techniques for Purity Analysis and Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of the compound and for its purification. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A reversed-phase HPLC or UPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. These methods are crucial for quality control in any synthetic process. The use of a diode-array detector (DAD) would also provide the UV spectrum of the compound, which can be used for identification purposes.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation (if applicable)

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule. However, obtaining a crystal of sufficient quality for X-ray diffraction analysis can be a significant challenge.

V. Computational and Theoretical Investigations of 7 Bromo 4 Fluoro 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard tools for investigating the fundamental properties of molecules. benthamdirect.com For a novel compound like 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine, these calculations would provide invaluable insights into its intrinsic chemical nature.

Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure or molecular orbital analysis of this compound have been published.

Such an analysis would typically involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. benthamdirect.com

Natural Bond Orbital (NBO) analysis would also be a relevant technique, used to study charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule. nih.gov

Energetics of Conformations and Tautomers

There are no available reports on the energetic studies of different conformations or potential tautomers of this compound.

The 2-aminobenzoxazole (B146116) scaffold can exist in different tautomeric forms (amino, imino). Computational studies are essential to determine the relative energies of these tautomers and predict the most stable form under various conditions. nih.gov Furthermore, the rotation around single bonds, such as the C-N bond of the amino group, would lead to different conformers. Calculating the potential energy surface for these rotations would identify the most stable spatial arrangement of the atoms. benthamdirect.com

Table 5.1: Hypothetical Tautomer and Conformer Energy Data

No published data is available for this compound. The table below is a template illustrating how such data would be presented if it were available from computational studies.

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Amino Tautomer (Planar) | DFT/B3LYP/6-311G | Data not available |

| Amino Tautomer (Twisted) | DFT/B3LYP/6-311G | Data not available |

| Imino Tautomer | DFT/B3LYP/6-311G | Data not available |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment. researchgate.netrsc.org

Conformational Analysis and Molecular Flexibility

No molecular dynamics studies focused on the conformational analysis or molecular flexibility of this compound have been documented.

MD simulations could be used to explore the accessible conformations of the molecule over time, revealing the flexibility of the benzoxazole (B165842) ring system and the rotational freedom of the exocyclic amino group. This information is critical for understanding how the molecule might adapt its shape to interact with biological targets. researchgate.net

Theoretical Models of Molecular Interactions

There are no published theoretical models describing the specific molecular interactions of this compound.

Computational models, often combining quantum mechanics and molecular mechanics (QM/MM) or employing techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), are used to predict how a molecule interacts with other molecules, such as proteins or DNA. researchgate.netbenthamdirect.com These studies would identify key interaction points, such as hydrogen bonds or halogen bonds, and estimate the binding affinity, which is crucial in drug design. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No computational predictions of the spectroscopic parameters for this compound have been reported in the scientific literature.

Theoretical calculations are frequently used to predict spectroscopic data, which serves as a powerful tool for confirming the structure of newly synthesized compounds. esisresearch.org DFT methods can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. esisresearch.orgresearchgate.net

Table 5.2: Hypothetical Predicted vs. Experimental Spectroscopic Data

No published data is available for this compound. This table serves as an example of how predicted spectroscopic data would be compared with experimental values.

| Spectroscopic Parameter | Predicted Value (Computational Method) | Experimental Value |

| ¹H NMR (δ, ppm) - H at C5 | Data not available | Data not available |

| ¹H NMR (δ, ppm) - H at C6 | Data not available | Data not available |

| ¹³C NMR (δ, ppm) - C2 | Data not available | Data not available |

| IR Frequency (cm⁻¹) - N-H stretch | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C=N stretch | Data not available | Data not available |

Computational Predictions of Reactivity and Selectivity

The reactivity and selectivity of a molecule are governed by its electronic structure. Computational chemistry offers a suite of methods to probe this structure, providing insights into how a molecule will interact with other chemical species. Key to these predictions are the analyses of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis:

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org

For this compound, the presence of electron-withdrawing fluorine and bromine atoms, along with the electron-donating amine group, is expected to significantly influence the energies of the frontier orbitals. The precise impact of these substituents on the HOMO-LUMO gap would be determined through quantum chemical calculations. Such calculations can reveal the most probable sites for electrophilic and nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping:

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govwalisongo.ac.id Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the nitrogen atoms of the oxazole (B20620) ring and the amine group, as well as the oxygen atom, are expected to be regions of negative electrostatic potential. The hydrogen atoms of the amine group and potentially the carbon atom attached to the bromine and fluorine atoms would exhibit positive electrostatic potential. An MEP map would provide a detailed, three-dimensional picture of this charge distribution, offering predictions on how the molecule might interact with a biological target. walisongo.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are essential tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. tandfonline.com

A QSAR study on a series of benzoxazole derivatives, including this compound, would involve several key steps:

Data Set Preparation: A series of structurally related benzoxazole compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets. mdpi.com

For this compound, the structural parameters of the bromine at position 7, the fluorine at position 4, and the amine at position 2 would be critical determinants of its properties. In a QSAR model, these features would be captured by various descriptors. For instance, the size and polarizability of the bromine atom could be represented by steric and electronic descriptors, while the hydrogen-bonding capacity of the amine group would be captured by appropriate descriptors.

The resulting QSAR model could then be used to predict the biological activity of this compound and to understand how modifications to its structure might enhance its desired therapeutic effects.

Illustrative QSAR Descriptors for Benzoxazole Derivatives

| Compound Name | Molecular Weight | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | 231.04 | 2.5 | 55.1 |

| 4-Fluoro-1,3-benzoxazol-2-amine | 152.12 | 1.5 | 55.1 |

| 7-Bromo-1,3-benzoxazol-2-amine | 214.05 | 2.2 | 55.1 |

Note: This data is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Vi. Structure Activity Relationship Sar Studies of Halogenated 2 Aminobenzoxazole Derivatives

Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Interactions and Reactivity

The electronic nature of halogen substituents plays a pivotal role in modulating a molecule's interaction with its biological target. Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect can alter the electron density distribution across the benzoxazole (B165842) system, influencing its reactivity and the acidity or basicity of nearby functional groups.

The introduction of a bromine atom, which is considered an electron-accepting substituent, at position 7 of the benzoxazole ring has been shown to increase antimicrobial activity. nih.gov For instance, in a series of heterocyclic derivatives of benzoxazolylalanine, the brominated compound H-Box(4PyBr)-OMe was found to be the most active, with a minimal inhibitory concentration (MIC) nearly three times lower than its non-brominated counterpart. nih.gov This enhancement is attributed to the electronic modifications imparted by the bromine atom.

Furthermore, the interplay between different halogens on the same ring can create unique electronic properties. The presence of a highly electronegative fluorine atom can modulate the electrostatic potential of a neighboring bromine atom. This can enhance the bromine's ability to act as a halogen bond donor, a specific type of non-covalent interaction with electron-rich atoms in a biological target. DFT (Density Functional Theory) calculations on related brominated benzoxazole derivatives have indicated the reactive importance of the bromine atom alongside other functional groups in the molecule. researchgate.net

Beyond electronic effects, halogens influence molecular interactions through steric and lipophilic modifications. The size of the halogen atom (its van der Waals radius) can create steric hindrance, which may either promote or hinder binding to a target receptor, depending on the size and shape of the binding pocket. While the introduction of multiple bulky groups can sometimes lead to a decrease in activity due to steric clashes, strategic placement can lead to optimal interactions. nih.gov

Halogenation is a well-established method for increasing the lipophilicity of a molecule. Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell walls of bacteria or the membrane of cancer cells, potentially leading to improved bioavailability and efficacy. The introduction of a bromine atom, for example, can serve as a potential halogen bond donor and improve the lipophilic properties of the molecule, favoring contact with microorganisms. researchgate.net In one study, a brominated compound demonstrated a higher bactericidal rate against Gram-negative bacteria compared to Gram-positive bacteria, a phenomenon partially attributed to its improved lipophilic character facilitating membrane interaction. researchgate.net

Influence of the Amino Group at the 2-Position on Activity Profiles

The 2-amino group is a characteristic feature of this class of benzoxazoles and is considered a critical pharmacophoric element for their biological activity. This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues within the active site of target enzymes or receptors.

In studies of related heterocyclic structures, the replacement of the benzoxazole moiety with other heterocycles like benzimidazole (B57391) or benzothiazole (B30560) while retaining the 2-amino group often results in biologically active compounds, underscoring the importance of this functional group. nih.govresearchgate.net For example, when evaluating oxazolidinone derivatives, replacing a benzotriazole (B28993) group with benzoxazole, benzimidazole, or benzothiazole led to less active or inactive molecules, suggesting the entire heterocyclic system, including its key functional groups, is finely tuned for activity. nih.govresearchgate.net The specific positioning and electronic environment of the amino group are essential for establishing the precise intermolecular interactions required for a therapeutic effect.

Positional Isomerism and its Effect on Structural Features (e.g., Comparison with 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine)

Positional isomerism, where substituents are located at different positions on the aromatic ring, can have a profound impact on the biological activity of a compound. The specific placement of the bromine and fluorine atoms on the benzoxazole ring in "7-Bromo-4-fluoro-1,3-benzoxazol-2-amine" defines its unique three-dimensional shape, charge distribution, and dipole moment.

While direct comparative studies between this compound and its positional isomer, 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine, are not extensively detailed in the available literature, the principles of SAR strongly suggest that their biological activities would differ. Shifting the fluorine atom from the 4-position to the 6-position would alter the molecule's electronic landscape and steric profile.

Studies on other substituted benzoxazoles have consistently demonstrated that the location of substituents is critical. For example, the position of a nitrogen atom in a quinolinyl group attached to a benzoxazole core significantly influenced anti-yeast activity. nih.gov Similarly, in a study on oxazolidinones, a linearly attached benzotriazole derivative showed greater potency than its angularly attached isomer, highlighting the importance of the substituent's spatial orientation. nih.govresearchgate.net Therefore, it is highly probable that the 4-fluoro and 6-fluoro isomers would exhibit distinct activities and potencies due to differences in how they fit into and interact with their specific biological target(s).

Correlation between Structural Modifications and In Vitro Biological Activities of Related Benzoxazoles

The biological profile of benzoxazole derivatives is directly correlated with their structural modifications. The benzoxazole ring is considered an important pharmacophore, and its derivatives have been screened for a wide array of biological activities, including antifungal, antibacterial, and anticancer effects. nih.gov The nature and position of substituents dictate the potency and spectrum of these activities.

For instance, in a series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546), the presence and position of bromo-substituents were key determinants of anti-Candida activity. nih.gov Compounds such as 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone showed significant activity against C. albicans. nih.gov This demonstrates a clear link between the specific structural modification—in this case, bromination at the 5-position—and the resulting biological outcome.

A significant area of research for halogenated benzoxazoles is their potential as anticancer agents. Numerous studies have evaluated their in vitro antiproliferative activity against various human cancer cell lines, revealing important SAR trends.

The antiproliferative effects are highly dependent on the substitution pattern on the benzoxazole or related heterocyclic core. In one study of benzofuro[3,2-b]pyridin-7-ols, the position of hydroxyl groups on phenyl rings attached to the core structure was critical for potent and selective DNA topoisomerase II inhibition and, consequently, antiproliferative activity. nih.gov Compound 11 from this series showed exceptionally strong antiproliferative activity against the HeLa cell line, with an IC₅₀ value of 0.86 µM. nih.gov

The tables below summarize the antiproliferative activities of various benzoxazole-related derivatives against different cancer cell lines, illustrating the correlation between structural changes and cytotoxic potency.

Table 1: In Vitro Antiproliferative Activity of Benzofuro[3,2-b]pyridin-7-ol Derivatives

| Compound | Substitution | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 11 | 2-(4-hydroxyphenyl)-4-(3-hydroxyphenyl) | HeLa | 0.86 | nih.gov |

| Etoposide (Control) | - | HeLa | 1.02 | nih.gov |

| Doxorubicin (Control) | - | HeLa | 1.24 | nih.gov |

Table 2: In Vitro Antiproliferative Activity of Quinoxaline Derivatives

| Compound | Substitution Pattern | SK-N-SH IC₅₀ (µM) | IMR-32 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2a | 6-chloro-2,3-bis(4-methoxyphenyl) | 26.9 | 22.69 | nih.gov |

| 5a | 6-nitro-2,3-bis(4-methoxyphenyl) | 10.42 | 11.45 | nih.gov |

| 11a | 6,7-dichloro-2,3-bis(4-hydroxyphenyl) | 2.49 | 3.96 | nih.gov |

| 11b | 6,7-dichloro-2,3-bis(4-methoxyphenyl) | 5.23 | 5.01 | nih.gov |

| XK-469 (Control) | - | 4.6 | 13.0 | nih.gov |

In Vitro Antimicrobial and Antifungal Activity Studies

The antimicrobial and antifungal potential of halogenated 2-aminobenzoxazole (B146116) derivatives has been a subject of significant research interest. Studies have revealed that the presence and position of halogen substituents on the benzoxazole ring play a crucial role in modulating the biological activity of these compounds.

A study focused on the antifungal properties of 2-aminobenzoxazole derivatives against various phytopathogenic fungi demonstrated that many of these compounds exhibit excellent and broad-spectrum antifungal activities. nih.gov In particular, certain derivatives showed significantly higher activity than the commercial fungicide hymexazol (B17089) against fungal strains such as Fusarium oxysporum (FO), Fusarium graminearum (FG), Botrytis cinerea (BC), Sclerotinia sclerotiorum (SS), and Alternaria solani (AS). nih.gov For instance, compounds with halogen substitutions were among those that displayed potent antifungal effects, with EC₅₀ values ranging from 1.48 to 16.6 µg/mL. nih.gov

The following table summarizes the in vitro antifungal activity of selected 2-aminobenzoxazole derivatives against various phytopathogenic fungi.

| Compound | Fungus | EC₅₀ (µg/mL) |

| 3a | Fusarium oxysporum | 1.48 |

| 3b | Fusarium graminearum | 2.53 |

| 3c | Botrytis cinerea | 3.15 |

| 3e | Sclerotinia sclerotiorum | 4.68 |

| 3m | Alternaria solani | 5.22 |

| 3v | Valsa mali | 6.89 |

| Hymexazol (Control) | Various | 10.1 - 88.6 |

| Data sourced from a study on the antifungal activity of 2-aminobenzoxazole derivatives. nih.gov |

In the context of antibacterial activity, studies on related halogenated benzimidazole and benzothiazole derivatives provide insights into the potential of halogenated 2-aminobenzoxazoles. For example, a series of 5-halogenomethylsulfonylbenzimidazole derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov One compound featuring a trifluoromethyl substituent at the C-2 position showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 12.5-25 µg/mL against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research on fluorinated benzimidazole derivatives also highlighted the importance of halogenation. acgpubs.org A compound with a fluorine atom in the meta-position of the phenyl ring at the 2-position of the benzimidazole core demonstrated high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. acgpubs.org Furthermore, certain 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against Bacillus subtilis with a MIC value of 7.81 μg/mL. acgpubs.org

The table below presents the in vitro antibacterial activity of selected halogenated benzimidazole derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4 (trifluoromethyl substituent) | MRSA | 12.5-25 |

| 4 (trifluoromethyl substituent) | Enterococcus strains | 50-100 |

| 18 (m-fluorophenyl) | Gram-negative bacteria | 31.25 |

| 14 (m-fluorophenyl) | Bacillus subtilis | 7.81 |

| 18 (m-fluorophenyl) | Bacillus subtilis | 7.81 |

| Data compiled from studies on halogenated benzimidazole derivatives. nih.govacgpubs.org |

Studies on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives also indicated that halogenated heterocyclic compounds exhibit moderate to good antimicrobial inhibition at concentrations ranging from 12.5 to 100 µg/mL. nih.gov These findings collectively suggest that halogenation is a key strategy in the development of potent antimicrobial and antifungal agents based on the 2-aminobenzoxazole scaffold.

In Vitro Anti-inflammatory Activity Studies

Halogenated 2-aminobenzoxazole derivatives and related benzoxazole structures have been investigated for their potential as anti-inflammatory agents. The core structure is considered a valuable scaffold for the development of new therapeutic agents targeting inflammatory pathways.

The following table summarizes the in vitro anti-inflammatory activity of selected benzoxazolone derivatives.

| Compound | Target | IC₅₀ (µM) |

| 3c | IL-6 | 10.14 ± 0.08 |

| 3d | IL-6 | 5.43 ± 0.51 |

| 3g | IL-6 | 5.09 ± 0.88 |

| Data sourced from a study on the anti-inflammatory activity of benzoxazole derivatives. nih.govsemanticscholar.org |

Another research effort focused on synthesizing N`-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazide derivatives and screening them for anti-inflammatory activity. This highlights the ongoing interest in modifying the benzoxazole structure at various positions to enhance its anti-inflammatory properties.

Vii. Non Biological Applications and Advanced Materials Research

Optoelectronic Properties and Fluorescence Studies of Halogenated Benzoxazole (B165842) Derivatives

Halogenated benzoxazole derivatives are recognized for their fluorescent properties, which are highly influenced by the nature and position of the halogen substituents on the benzoxazole ring. The introduction of halogen atoms can modulate the electronic distribution within the molecule, thereby affecting its absorption and emission spectra, as well as its fluorescence quantum yield.

Research into various 2-aminobenzoxazoles has highlighted their significance in materials chemistry. acs.org The core benzoxazole structure is inherently fluorescent, and the presence of halogens such as bromine and fluorine can further enhance or modify these properties. For instance, the electron-withdrawing nature of fluorine and bromine atoms can lead to a bathochromic (red) shift in the emission spectrum.

The fluorescence of benzoxazole derivatives is also sensitive to the surrounding environment, such as solvent polarity. This solvatochromism is a valuable characteristic for developing chemical sensors. While specific data for "7-Bromo-4-fluoro-1,3-benzoxazol-2-amine" is not available, the general properties of related compounds suggest it would exhibit fluorescence in the visible spectrum. The fluorescence quantum yield of related halogenated benzothiazoles has been shown to be influenced by the specific halogen substitutions, indicating that the bromine and fluorine in the target molecule likely play a key role in its photophysical behavior. nih.gov

Table 1: General Optoelectronic Properties of Halogenated Benzoxazole Derivatives

| Property | General Observation for Halogenated Benzoxazoles | Potential Implication for this compound |

| Absorption | Typically in the UV-Vis range, influenced by substituents. | Expected to absorb in the UV-Vis region. |

| Emission | Fluorescence in the blue to green region of the spectrum. | Likely to be a fluorescent compound. |

| Quantum Yield | Varies significantly with halogen substitution. nih.gov | The combination of bromine and fluorine would determine its emission efficiency. |

| Solvatochromism | Emission spectra are often sensitive to solvent polarity. | Potential for use in sensor applications. |

Note: This table is based on general observations for the class of halogenated benzoxazole derivatives and is intended to be illustrative due to the lack of specific experimental data for this compound.

Potential Applications in Organic Electronics and Material Science

The structural framework of "this compound" makes it a candidate for applications in organic electronics and material science. The benzoxazole core is a common building block in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The 2-aminobenzoxazole (B146116) scaffold, in particular, has applications in materials chemistry. acs.org

The presence of halogen atoms can enhance intersystem crossing, which is relevant for applications such as phosphorescent OLEDs. Furthermore, the potential for this molecule to engage in hydrogen bonding and π-π stacking interactions could influence its solid-state packing, which is a critical factor for charge transport in organic semiconductors. The synthesis of various benzoxazole derivatives for such applications is an active area of research. mdpi.com

While direct applications of "this compound" in this field have not been reported, its structural similarity to other functional organic materials suggests its potential as a building block for the synthesis of larger, more complex molecules with tailored electronic properties. For instance, it could be incorporated into polymers or larger conjugated systems to tune their optical and electronic characteristics.

Role as Chemical Probes or Reagents in Laboratory Research

One of the most promising non-biological applications for "this compound" is its potential use as a chemical probe or derivatizing reagent in laboratory research. The 2-amino group provides a reactive site for conjugation to other molecules. This is exemplified by the well-established use of a related compound, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as a fluorogenic labeling reagent for amines and amino acids in high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.govresearchgate.net

The reaction of the amine group of an analyte with the fluorescent benzoxazole core results in a highly fluorescent derivative that can be easily detected. Given that "this compound" possesses a reactive amine group and is expected to be fluorescent, it could potentially be used in a reverse manner, where the amine group on the benzoxazole is modified to create a reagent that can selectively react with and label other molecules of interest.

Furthermore, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights its role as an important intermediate in the synthesis of more complex molecules. chemrxiv.orgresearchgate.net Similarly, "this compound" could serve as a valuable starting material or intermediate for the synthesis of novel probes and reagents with specific functionalities for various analytical and research purposes. chemrxiv.orgresearchgate.net

Viii. Future Research Directions and Challenges

Development of Novel and Highly Regioselective Synthetic Routes for Complex Halogenated Benzoxazoles

The synthesis of polysubstituted benzoxazoles, particularly those with a defined arrangement of multiple halogen atoms like 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine, is a significant challenge. The primary route to the benzoxazole (B165842) core involves the condensation of a 2-aminophenol (B121084) with a suitable one-carbon component. rsc.orgresearchgate.net However, the synthesis of the required precursor, 2-amino-3-bromo-6-fluorophenol, is not trivial.

Future research must focus on developing novel synthetic strategies that offer precise control over the placement of substituents. Current methods for synthesizing halogenated aromatic compounds often yield mixtures of isomers, necessitating difficult and costly purification steps. chemrxiv.org For instance, the direct bromination or fluorination of a pre-formed benzoxazole or aminophenol can be unselective. chemrxiv.orgglobalresearchonline.net

Key areas for future synthetic exploration include:

Directed Ortho-Metalation (DoM): Utilizing directing groups to achieve regioselective halogenation of the benzene (B151609) ring prior to the formation of the oxazole (B20620) ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Employing palladium, copper, or other metal catalysts to introduce the bromo and fluoro substituents with high precision. globalresearchonline.net

Flow Chemistry: Leveraging microreactor technology for safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates.

Novel Cyclization Catalysts: Investigating new catalysts, such as metal nanoparticles or solid-supported acids, to facilitate the cyclization of sterically hindered or electronically deactivated precursors under milder conditions. organic-chemistry.orgmdpi.com

A comparison of potential synthetic approaches is highlighted in the table below.

| Synthetic Strategy | Potential Advantages | Foreseen Challenges | Key Research Focus |

| Linear Synthesis from Substituted Phenols | Straightforward conceptual pathway | Availability and synthesis of the polysubstituted starting material; low overall yield. | Development of efficient routes to 2-amino-3-bromo-6-fluorophenol. |

| Late-Stage Functionalization | Potentially more convergent | Poor regioselectivity in halogenation of the benzoxazole core. | Discovery of directing groups for selective C-H functionalization. |

| Catalytic One-Pot Reactions | Increased efficiency and atom economy | Compatibility of multiple catalytic cycles; control of selectivity. rsc.org | Design of multifunctional catalysts and optimization of reaction conditions. |

In-depth Mechanistic Understanding of Key Chemical Transformations and Selectivity Control

A thorough understanding of reaction mechanisms is paramount to overcoming the challenges of regioselectivity in the synthesis of complex benzoxazoles. For this compound, the key transformations include electrophilic aromatic substitution (halogenation) and the cyclization to form the oxazole ring.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. acs.orgmarmara.edu.tr This includes:

Kinetic Studies: To determine the rate-limiting steps and the influence of substituents on reaction rates.

Intermediate Trapping and Spectroscopic Analysis: Identifying and characterizing transient intermediates to confirm reaction pathways. For example, understanding the formation of Schiff base intermediates is crucial in many benzoxazole syntheses. researchgate.net

Isotope Labeling Studies: To track the movement of atoms and bonds throughout the reaction sequence.

A deeper mechanistic insight will enable chemists to rationally select reagents and conditions to favor the desired product. For instance, understanding the electronic effects of the existing fluoro and amino groups on the aromatic ring is critical for predicting the outcome of the subsequent bromination step. The mechanism for the cyclization of 2-aminophenols can vary, and controlling factors such as the catalyst and solvent is essential for high yields. nih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the research and development of new benzoxazole derivatives. researchgate.net For a molecule like this compound, computational modeling can be instrumental in several areas.

Rational Design of Synthetic Routes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and thus guide the development of more efficient and selective synthetic methods. marmara.edu.tr

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict properties such as solubility, lipophilicity, and electronic characteristics, which are crucial for potential applications in medicinal chemistry and materials science. nih.govtandfonline.com

Virtual Screening and Target Identification: If this compound is explored for biological activity, molecular docking studies can predict its binding affinity to various biological targets, such as enzymes or receptors. nih.govbenthamdirect.comnih.gov This allows for the prioritization of the most promising application areas.

The table below illustrates the potential applications of different computational techniques in the study of this compound.

| Computational Technique | Application Area | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Mechanistic Studies | Reaction energy profiles, transition state geometries, charge distribution. marmara.edu.tr |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Prediction of biological activity (e.g., pIC50), ADMET properties. nih.govtandfonline.com |

| Molecular Docking | Drug Discovery | Binding modes and affinities to protein targets. benthamdirect.comnih.gov |

| Molecular Dynamics (MD) Simulations | System Dynamics | Stability of ligand-protein complexes, conformational changes. nih.gov |

Exploration of New Application Avenues based on Unique Structural Attributes

The specific arrangement of substituents in this compound provides multiple avenues for further functionalization, opening up a wide range of potential applications. The benzoxazole core itself is associated with a diverse array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Future research should focus on exploring these possibilities:

Medicinal Chemistry: The amino group at the 2-position is a key site for modification, allowing for the synthesis of libraries of amides, ureas, and sulfonamides. The bromine at the 7-position can be exploited in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity. globalresearchonline.net These new derivatives could be screened for activity against various diseases, with a particular focus on areas where halogenated compounds have shown promise, such as oncology and infectious diseases. nih.govresearchgate.net

Materials Science: The rigid, aromatic structure of the benzoxazole core, combined with its potential for extended conjugation through functionalization, makes it an interesting candidate for organic electronics. Derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components of organic photovoltaics. researchgate.net The high Stokes shift observed in some benzoxazoles is particularly advantageous for fluorescence-based applications. researchgate.net

Agrochemicals: Benzoxazole derivatives have also found application as herbicides and insecticides. researchgate.net The unique halogenation pattern of this compound might confer novel modes of action or improved properties.

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with biological screening and materials characterization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine, and how can reaction purity be monitored?

- Methodology : The compound can be synthesized via cyclization of bromo-fluoro-substituted precursors. For example, refluxing intermediates in tetrahydrofuran (THF) with hydrochloric acid (HCl) under controlled temperature (e.g., 30–60°C) achieves cyclization to the benzoxazole core . Purity is monitored using TLC (silica gel, hexane/CH₂Cl₂ mixtures) and HPLC with C18 columns. Yield optimization often requires iterative adjustments of solvent ratios and reaction times .

Q. How is the molecular structure of this compound characterized?

- Methodology : Structural confirmation relies on ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.02–7.83 ppm) and amine signals. LC-MS (e.g., [M+H]⁺ m/z 305.9820) validates molecular weight, while FTIR (1504–1647 cm⁻¹) confirms functional groups like C=N and C-Br stretches . X-ray crystallography may resolve substituent positions if single crystals are obtained .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodology : The bromine atom at position 7 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and boronic acid partners. Competitive dehalogenation risks are mitigated by using mild bases (e.g., K₂CO₃) and inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting adenosine A2A receptors?

- Methodology : Replace the bromine/fluoro groups with bioisosteres (e.g., Cl, CF₃) and evaluate binding affinity via radioligand assays. For example, benzoxazole scaffolds with furan-2-yl substituents show enhanced receptor antagonism in vitro. Computational docking (e.g., AutoDock Vina) predicts binding poses using receptor crystal structures (PDB: 5G53) .

Q. What computational methods are suitable for predicting the electronic effects of fluorine substitution?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze fluorine’s electron-withdrawing effects on the benzoxazole ring. Frontier molecular orbitals (HOMO/LUMO) quantify reactivity, while Mulliken charges identify nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO) are modeled using PCM .

Q. How can contradictory data in reaction yields or spectral assignments be resolved?

- Methodology :

- Yield discrepancies : Compare solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst lot variations. Reproduce reactions under strict inert conditions (Argon) .

- Spectral conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate MS data with high-resolution instruments (HRMS-ESI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.